7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, which is characterized by its bicyclic structure composed of fused benzene and pyrimidine rings. This compound exhibits unique structural properties due to the presence of a chloro group at the 7-position and a trifluoromethyl-substituted benzyl group. Quinazolines are notable for their diverse biological activities, making them significant in medicinal chemistry and drug development.
The compound is classified under heterocyclic compounds, specifically within the quinazoline derivatives. It has potential applications in pharmacology due to its biological activity. The IUPAC name for this compound is 7-chloro-N-[3-(trifluoromethyl)benzyl]quinazolin-4-amine, and it is often studied for its interactions with various biological targets, particularly in neurological research.
The synthesis of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves several key steps:
This multi-step synthesis allows for the precise introduction of functional groups that enhance the compound's reactivity and biological properties.
The molecular structure of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine consists of a quinazoline ring system with a chlorine atom at the 7th position and a 3-(trifluoromethyl)benzyl group attached to the nitrogen atom at the 4th position.
Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and analyze its characteristics.
7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine primarily involves its role as an allosteric modulator of the human dopamine transporter (hDAT). Allosteric modulation implies that this compound binds to a site on hDAT distinct from the primary substrate binding site.
This binding alters the transporter's conformation, influencing its affinity for dopamine and other substrates. Specifically, it has been observed to partially inhibit dopamine uptake and modulate amphetamine-induced dopamine release, indicating its potential therapeutic effects in neurological disorders.
The physical properties of 7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine include:
Chemical properties include:
Analytical techniques such as mass spectrometry and infrared spectroscopy are often employed to characterize these properties accurately.
7-chloro-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine has significant applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: